N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
CAS No.:
Cat. No.: VC16324520
Molecular Formula: C23H22N4O3S2
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O3S2 |
|---|---|
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(1,3-dioxoisoindol-2-yl)hexanamide |
| Standard InChI | InChI=1S/C23H22N4O3S2/c28-19(24-22-25-26-23(32-22)31-15-16-9-3-1-4-10-16)13-5-2-8-14-27-20(29)17-11-6-7-12-18(17)21(27)30/h1,3-4,6-7,9-12H,2,5,8,13-15H2,(H,24,25,28) |
| Standard InChI Key | IUQSZKJYNYNRNK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Introduction
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is a complex organic compound characterized by its unique molecular structure and specific functional groups. The compound features a thiadiazole ring, a benzylsulfanyl group, and an isoindole moiety, which contribute to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole with piperidine under reflux conditions to form the desired amide product. This process often requires purification steps such as recrystallization to obtain high-purity compounds suitable for further studies.
Biological Activities and Applications
Compounds containing thiadiazole rings, like N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, derivatives of this compound have shown promise in inhibiting various pathogens and cancer cell lines. The isoindole component may also contribute to these biological effects by enhancing the compound's interaction with biological targets.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | C4H6N4O3S2 | Contains sulfamoyl group |
| 2-(benzylsulfanyl)-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | C16H21N3OS2 | Features a pentanoyl substituent |
| N-(5-Benzylsulfanyl)-1H-pyrazole | C10H10N4S | Contains a pyrazole ring instead of thiadiazole |
These compounds illustrate the diversity within the thiadiazole family while highlighting the unique combination of functional groups present in N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide that may confer distinct biological activities and applications.
Research Findings and Future Directions
Research indicates that compounds containing thiadiazole rings are of significant interest for their potential therapeutic applications. The unique structural features of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide make it a candidate for various applications in pharmaceuticals and agrochemicals. Its potential use as an antimicrobial agent or as a lead compound for developing new anticancer drugs is particularly noteworthy. Further studies involving molecular docking simulations and in vitro assays are essential for understanding the mechanism of action of the compound and its potential therapeutic effects.
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